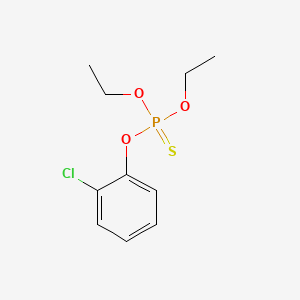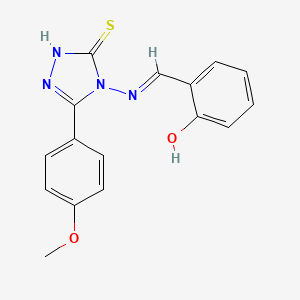
Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O-(2-chlorophenyl) O,O-diethyl ester is an organophosphate compound commonly used as an insecticide. It is known for its effectiveness in controlling a wide range of pests in agricultural settings. The compound is a pale yellow to amber liquid with a garlic-like odor.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
O,O-Diethyl-O-(2-chlorphenyl)-phosphorothioat kann durch Umsetzung von Phosphorylchlorid mit Natriumethanolat und Natrium-1-propanthiol, gefolgt von der Behandlung mit 2-Chlorphenol synthetisiert werden . Die Reaktion erfolgt typischerweise unter kontrollierten Temperatur- und Druckbedingungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
In industriellen Umgebungen umfasst die Produktion dieser Verbindung großtechnische chemische Reaktoren, in denen die Reaktanten unter bestimmten Bedingungen gemischt und erhitzt werden. Der Prozess wird sorgfältig überwacht, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten. Die Zwischenprodukte werden oft durch Destillation oder Kristallisation gereinigt, bevor die endgültige Verbindung erhalten wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen
O,O-Diethyl-O-(2-chlorphenyl)-phosphorothioat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Phosphorothioaten oxidiert werden.
Reduktion: Reduktionsreaktionen können sie in Phosphorothioate mit unterschiedlichen Substituenten umwandeln.
Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Als Reduktionsmittel werden beispielsweise Lithiumaluminiumhydrid verwendet.
Substitution: Nukleophile wie Amine und Thiole werden üblicherweise in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Phosphorothioate und substituierte Derivate, abhängig von den verwendeten Reagenzien und Bedingungen .
Wissenschaftliche Forschungsanwendungen
O,O-Diethyl-O-(2-chlorphenyl)-phosphorothioat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, um Phosphorothioatgruppen in Moleküle einzuführen.
Medizin: Forschungen werden über seine mögliche Verwendung bei der Entwicklung neuer Insektizide und Pharmazeutika durchgeführt.
Wirkmechanismus
Der Wirkungsmechanismus von O,O-Diethyl-O-(2-chlorphenyl)-phosphorothioat umfasst die Hemmung des Enzyms Acetylcholinesterase. Dieses Enzym ist im Nervensystem für den Abbau von Acetylcholin, einem Neurotransmitter, verantwortlich. Durch die Hemmung dieses Enzyms führt die Verbindung zu einer Anhäufung von Acetylcholin, was zu einer Überstimulation des Nervensystems und schließlich zur Lähmung des Schädlings führt .
Vergleich Mit ähnlichen Verbindungen
O,O-Diethyl-O-(2-chlorphenyl)-phosphorothioat ähnelt anderen Organophosphatverbindungen wie:
Profenofos: Ein weiteres Organophosphatinsektizid mit einem ähnlichen Wirkungsmechanismus.
O,O-Diethyl-O-phenyl-phosphorothioat: Wird in ähnlichen Anwendungen eingesetzt, jedoch mit unterschiedlichen Substituenten.
Thionazin: Ein Organophosphat mit einer Pyrazinylestergruppe, das als Nematizid verwendet wird.
Die Einzigartigkeit von O,O-Diethyl-O-(2-chlorphenyl)-phosphorothioat liegt in seinen spezifischen Substituenten, die ihm besondere chemische Eigenschaften und biologische Aktivität verleihen und es besonders wirksam gegen bestimmte Schädlinge machen .
Eigenschaften
CAS-Nummer |
13677-62-8 |
|---|---|
Molekularformel |
C10H14ClO3PS |
Molekulargewicht |
280.71 g/mol |
IUPAC-Name |
(2-chlorophenoxy)-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14ClO3PS/c1-3-12-15(16,13-4-2)14-10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
ZFSIIQADOGUJGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-2-(4-Methoxyphenyl)-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B12008405.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008412.png)
![N-cyclohexyl-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12008414.png)

![2-[(4-chlorophenyl)methyl]-4-cyclohexyl-1-methoxybenzene](/img/structure/B12008418.png)
![4-[(4-methylbenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12008430.png)
![(2Z)-2-(4-butoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12008432.png)

![3-hydroxy-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008452.png)
![4-{(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12008456.png)

![(5Z)-5-{[3-(3-Isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12008464.png)
![4-Chloro-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B12008470.png)
![2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-chlorophenyl)ethanone](/img/structure/B12008479.png)
